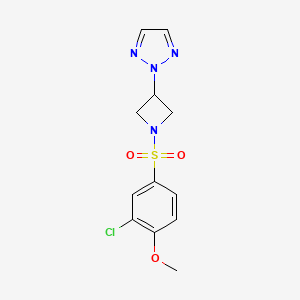

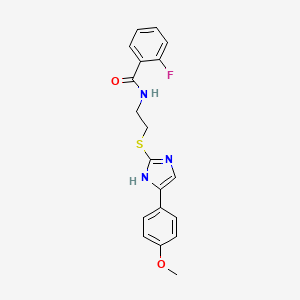

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

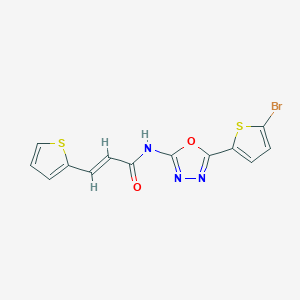

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is a compound that has been identified as a potential therapeutic agent, particularly in the field of antitubercular agents . It targets iron acquisition in mycobacterial species .

Synthesis Analysis

The synthesis of this compound involves the Knoevenagel condensation reaction between 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid. The reaction is catalyzed by piperidine and occurs through the formation of the carbon-carbon double bond between the aldehyde and carboxylic acid groups.Molecular Structure Analysis

The molecular structure of this compound was obtained through co-crystallization experiments . The structure was analyzed using 1 H NMR, 13 C NMR, HRMS, and SC-XRD .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

5-Phenyl-furan-2-carboxylic acids, related to the queried compound, have been identified as promising antimycobacterial agents targeting iron homeostasis within mycobacteria. The structural analysis of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid highlighted its potential, underscoring the importance of further investigation into similar compounds for treating mycobacterial infections (Mori et al., 2022).

Synthesis and Characterization of Organotin(IV) Carboxylates

Research on new carboxylic acid derivatives, including those similar to 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid, has led to the synthesis of di- and triorganotin(IV) carboxylates. These compounds have been explored for their antimicrobial activities, showing promising results against a variety of pathogens. This demonstrates the potential of furan-2-carboxylic acid derivatives in developing new antimicrobial agents (Dias et al., 2015).

Antitubercular Applications

Investigations into 5-phenyl-furan-2-carboxylic acids have also highlighted their role as potential antitubercular agents. Studies focusing on the molecular interactions between these compounds and their protein targets in Mycobacterium tuberculosis suggest their innovative therapeutic potential against tuberculosis. This research underscores the importance of furan-2-carboxylic acids and their derivatives in developing new treatments for tuberculosis (Mori et al., 2022).

Bioactivity Against Tobacco Mosaic Virus

Furan-2-carboxylic acids derived from natural sources, such as Nicotiana tabacum, have exhibited significant anti-Tobacco Mosaic Virus (TMV) activities. This discovery opens new avenues for utilizing these compounds in agricultural applications to protect crops against viral infections. The compounds demonstrated inhibition rates comparable to those of positive controls, indicating their potential as natural antiviral agents (Yang et al., 2016).

Wirkmechanismus

The mechanism of action of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid involves interfering with iron homeostasis in mycobacterial species . This is achieved by inhibiting the salicylate synthase MbtI from M. tuberculosis, an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores .

Safety and Hazards

There is limited information available regarding the toxicity and safety of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid in humans and the environment.

Zukünftige Richtungen

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid has emerged as a promising class of antimycobacterial agents . It can be used as a building block for the synthesis of novel materials with potential applications in various industries. The research in this field is ever-evolving, and advances in the development of novel therapeutic options are still critical to face the impending threat of TB .

Eigenschaften

IUPAC Name |

5-(4-methyl-3-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-7-2-3-8(6-9(7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMAYCJHNSAEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)

![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)

![1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2737961.png)